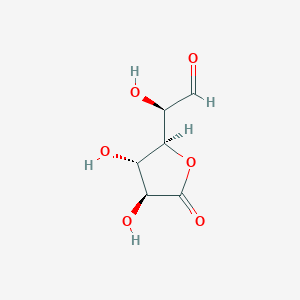
(R)-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups and a tetrahydrofuran ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary functional groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product. Optimization of reaction conditions, including solvent choice and reaction time, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, including ethers and esters.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential role in metabolic pathways. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde is investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas such as cancer and neurodegenerative diseases.
Industry
Industrially, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxypropanoic acid
- ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxybutanal
Uniqueness
What sets ®-2-((2S,3S,4S)-3,4-Dihydroxy-5-oxotetrahydrofuran-2-yl)-2-hydroxyacetaldehyde apart from similar compounds is its specific stereochemistry and functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3-,4-,5+/m0/s1 |
InChI Key |
UYUXSRADSPPKRZ-NEEWWZBLSA-N |
Isomeric SMILES |
C(=O)[C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















